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Compound of Interest

Compound Name: Hpk1-IN-55

Cat. No.: B15613741 Get Quote

For researchers, scientists, and drug development professionals, this guide provides an

objective comparison of Hpk1-IN-55's performance in engaging its target, Hematopoietic

Progenitor Kinase 1 (HPK1), using the downstream biomarker, phosphorylated SLP-76 (pSLP-

76). The guide includes supporting experimental data, detailed protocols, and visualizations of

the key signaling pathways and workflows.

Hpk1-IN-55 is a selective and orally active inhibitor of HPK1, a critical negative regulator of T-

cell receptor (TCR) signaling.[1] By inhibiting HPK1, Hpk1-IN-55 is expected to enhance T-cell

activation, making it a promising candidate for cancer immunotherapy.[1][2] A key step in the

preclinical validation of any HPK1 inhibitor is to demonstrate its engagement with the target

protein in a cellular context. The phosphorylation of the SH2 domain-containing leukocyte

protein of 76 kDa (SLP-76) at the Serine 376 residue is a direct downstream event mediated by

HPK1 upon TCR activation.[2][3] Therefore, measuring the levels of pSLP-76 serves as a

reliable biomarker for assessing the target engagement and inhibitory activity of compounds

like Hpk1-IN-55.

Comparative Analysis of HPK1 Inhibitors on pSLP-
76
The following table summarizes the in vitro potency of Hpk1-IN-55 and other representative

HPK1 inhibitors, focusing on their ability to inhibit the phosphorylation of SLP-76 in cellular

assays. It is important to note that direct comparisons of IC50 values across different studies
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should be interpreted with caution due to potential variations in experimental conditions, cell

types, and assay formats.

Compound/Inh
ibitor

Cell Type Assay Type
IC50/EC50
(nM)

Reference

Hpk1-IN-55 Human PBMCs IL-2 Secretion 43.3 [1]

Compound 1 Not Specified pSLP-76 ELISA < 20 [4]

Compound 2 Not Specified pSLP-76 ~20 [1]

Compound 3 Not Specified pSLP-76 ~120 [1]

Compound 3-8 PBMCs pSLP-76 131.8 [5]

Compound 7-3 hPBMCs pSLP-76
146 (IC50), 302

(IC50)
[5]

Compound 8-2 Not Specified pSLP-76 2.8 [5]

GNE-1858 Not Specified pSLP-76 1.9 [5]

Diaminopyrimidin

e Carboxamide

17

PBMCs pSLP-76 32 (EC50) [6]

Diaminopyrimidin

e Carboxamide

22

PBMCs pSLP-76 78 (EC50) [6]

HPK1 Signaling Pathway and Inhibition
Upon T-cell receptor (TCR) engagement, HPK1 is activated and phosphorylates SLP-76 at

Serine 376.[7] This phosphorylation event creates a binding site for 14-3-3 proteins, leading to

the ubiquitination and subsequent proteasomal degradation of SLP-76.[2][7] The degradation of

SLP-76 dampens the TCR signaling cascade, resulting in reduced T-cell activation and

proliferation.[2] HPK1 inhibitors like Hpk1-IN-55 block the kinase activity of HPK1, preventing

the phosphorylation of SLP-76 and thereby sustaining TCR signaling and enhancing T-cell

effector functions.[2]
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Preclinical Evaluation Workflow for HPK1 Inhibitors
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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